methyl N'-carbamothioylcarbamimidothioate

説明

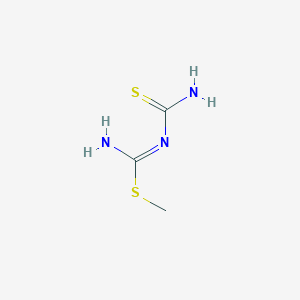

Methyl N’-carbamothioylcarbamimidothioate is an organic compound with a complex structure that includes both carbamothioyl and carbamimidothioate functional groups

特性

CAS番号 |

40056-40-4 |

|---|---|

分子式 |

C3H7N3S2 |

分子量 |

149.2 g/mol |

IUPAC名 |

methyl N'-carbamothioylcarbamimidothioate |

InChI |

InChI=1S/C3H7N3S2/c1-8-3(5)6-2(4)7/h1H3,(H4,4,5,6,7) |

InChIキー |

UXBJAMCSQXIMQB-UHFFFAOYSA-N |

異性体SMILES |

CS/C(=N/C(=S)N)/N |

正規SMILES |

CSC(=NC(=S)N)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl N’-carbamothioylcarbamimidothioate typically involves the reaction of primary, secondary, or aromatic amines with dimethyl carbonate in the presence of solid catalysts. This method is environmentally friendly as it avoids the use of hazardous materials like phosgene . The reaction conditions usually involve temperatures around 150°C and the use of catalysts such as iron-chrome (TZC-3/1), which can yield high purity products .

Industrial Production Methods

In industrial settings, the production of methyl N’-carbamothioylcarbamimidothioate can be scaled up using continuous flow systems. These systems allow for the efficient and safe production of carbamates by reacting amines with organic carbonates under controlled conditions . The use of non-metallic reagents and catalysts further enhances the sustainability of the process .

化学反応の分析

Types of Reactions

Methyl N’-carbamothioylcarbamimidothioate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding sulfoxide or sulfone derivatives.

Reduction: Reducing agents can be used to convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product but generally involve moderate temperatures and the use of solvents like toluene or ethanol .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted carbamates.

科学的研究の応用

Methyl N’-carbamothioylcarbamimidothioate has several scientific research applications:

作用機序

The mechanism of action of methyl N’-carbamothioylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound acts by inhibiting key enzymes and proteins involved in cellular processes. For example, it can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of nerve signal transmission . This mechanism is particularly relevant in its use as a pesticide and therapeutic agent.

類似化合物との比較

Methyl N’-carbamothioylcarbamimidothioate can be compared with other similar compounds such as:

Methyl carbamate: A simpler carbamate compound with similar chemical properties but different applications.

Ethyl N-methylcarbamate: Another carbamate ester with distinct pharmacological properties.

N-methylurea: A related compound with applications in organic synthesis and medicinal chemistry.

生物活性

Methyl N'-carbamothioylcarbamimidothioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a thiourea derivative characterized by the presence of a methyl group and carbamimidothioate functionalities. These structural components are crucial for its biological interactions and activities.

Biological Activities

The biological activities of this compound can be summarized as follows:

-

Anticancer Activity :

- Research indicates that thiourea derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and hepatocarcinoma (Huh7) cells. The mechanism often involves apoptosis induction and cell cycle arrest at specific phases, particularly the S phase, leading to reduced cell viability .

- Antimicrobial Properties :

- Neuroprotective Effects :

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, contributing to its anticancer and neuroprotective effects.

- Induction of Apoptosis : By triggering apoptotic pathways, it can lead to programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound can interfere with the normal progression of the cell cycle, preventing cancer cells from proliferating.

Case Studies

Several case studies highlight the biological activity of thiourea derivatives similar to this compound:

- Study on MCF-7 Cells : A study demonstrated that a thiourea derivative caused a significant increase in lactate dehydrogenase (LDH) levels in treated MCF-7 cells, indicating cytotoxicity. The IC50 value was reported at 225 µM, suggesting effective inhibition of cell growth .

- Antituberculosis Activity : Another study evaluated various thiourea derivatives for their antituberculosis activity against strains such as H37RV and INH resistant strains. While specific data on this compound was not provided, related compounds showed promising results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。